molecular formula C14H21BClNO4 B7956220 4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid

4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid

Cat. No.: B7956220
M. Wt: 313.59 g/mol
InChI Key: HYCVONHTWWDALC-UHFFFAOYSA-N
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Description

Cross-Coupling Reactions

The boronic acid group participates in Suzuki-Miyaura reactions with aryl halides, facilitated by palladium or nickel catalysts. The Boc group remains inert under these conditions, allowing selective functionalization of the boronic acid site. For example, coupling with 4-bromotoluene yields biaryl products essential in pharmaceutical intermediates.

Medicinal Chemistry

Boc-protected boronic acids are intermediates in protease inhibitor synthesis. The chloro group enhances binding affinity to target proteins, while the boronic acid moiety acts as a transition-state analog in enzyme inhibition.

Table 3: Applications in Synthetic Chemistry

Application Example Reaction Outcome
Suzuki-Miyaura Coupling With 4-iodoanisole Biaryl ethers for materials science
Medicinal Intermediate Conversion to kinase inhibitors Anticancer drug candidates

Catalytic Studies

The compound’s boron center coordinates to transition metals, modulating catalytic activity in asymmetric hydrogenation. Studies using nickel catalysts demonstrate enhanced enantioselectivity when chiral ligands are derived from similar boronic acids.

In materials science, the Boc group’s thermal stability allows its use in high-temperature polymerization processes, yielding boronate-containing polymers with self-healing properties.

Properties

IUPAC Name

[2-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO4/c1-5-8-17(13(18)21-14(2,3)4)10-6-7-11(15(19)20)12(16)9-10/h6-7,9,19-20H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVONHTWWDALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N(CCC)C(=O)OC(C)(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Amination and Boronation

Key Steps :

  • Amination of 2-chloroaniline :

    • N-Propylation of 2-chloroaniline using propyl bromide in the presence of K₂CO₃ in DMF at 80°C (12–24 h).

    • BOC protection with di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane (0°C to RT, 4 h).

  • Boronation via Miyaura Borylation :

    • Conversion to the boronic acid using bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, and KOAc in dioxane (100°C, 6 h).

Advantages :

  • High regioselectivity for the 2-chloro and 4-amino positions.

  • Compatibility with BOC protection under mild conditions.

Limitations :

  • Requires palladium catalysis, increasing cost.

  • Intermediate purification challenges due to boronic acid sensitivity.

Yield : 58–65% (over two steps).

Route 2: Transition-Metal-Free Electrophilic Amination

Procedure :

  • Synthesis of 2-chlorophenylboronic acid :

    • Halogen-lithium exchange of 1-bromo-2-chlorobenzene with n-BuLi, followed by treatment with B(OiPr)₃ and hydrolysis.

  • Electrophilic Amination :

    • Reaction with N-Boc-O-tosylhydroxylamine (TsONHBoc) in aqueous NaOH/THF (RT, 12 h).

  • N-Propylation :

    • Alkylation with propyl iodide and NaH in DMF (0°C to RT, 6 h).

Advantages :

  • Avoids transition metals, simplifying purification.

  • Scalable to gram quantities.

Limitations :

  • Moderate yields for electron-deficient substrates (e.g., 40–50% for 2-chloro derivatives).

Yield : 45–52% (over three steps).

Route 3: Direct Coupling of Pre-Functionalized Fragments

Steps :

  • Synthesis of N-BOC-N-Propyl-4-aminophenylboronic Acid Pinacol Ester :

    • Suzuki coupling of 4-bromo-N-BOC-N-propylaniline with bis(pinacolato)diboron using Pd(dppf)Cl₂ (80°C, 8 h).

  • Chlorination via Directed Ortho Metalation (DoM) :

    • Lithiation with LDA at −78°C, followed by quenching with ClSiMe₃.

  • Deprotection of Boronic Acid :

    • Acidic hydrolysis (HCl/THF/H₂O, RT, 2 h).

Advantages :

  • High functional group tolerance for halogenation.

  • Pinacol ester stabilizes the boronic acid during chlorination.

Limitations :

  • Requires cryogenic conditions for DoM.

  • Multi-step purification.

Yield : 62–68% (over three steps).

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Total Yield 58–65%45–52%62–68%
Key Reagents Pd catalystsTsONHBocLDA, ClSiMe₃
Reaction Conditions High tempAmbientCryogenic
Scalability ModerateHighLow
Purity (HPLC) ≥98%≥95%≥97%

Critical Considerations

  • BOC Deprotection Risks : Acidic conditions during boronic acid hydrolysis may cleave the BOC group. Route 3 mitigates this via pinacol ester protection.

  • Regioselectivity : Route 2’s electrophilic amination favors para-substitution due to the boronic acid’s directing effects.

  • Functional Group Compatibility : Chlorine at position 2 reduces reactivity in metal-free amination (Route 2), necessitating optimized stoichiometry .

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Boronic acids, including 4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid, have been investigated for their potential as anticancer agents. The introduction of boronic acid groups into bioactive molecules has been shown to enhance selectivity and pharmacokinetic properties, which can improve therapeutic outcomes in cancer treatment . For instance, studies have highlighted the role of boronic acids in inhibiting proteasome activity, similar to the FDA-approved drug bortezomib, which is used for treating multiple myeloma .

Enzyme Inhibition

This compound can function as an enzyme inhibitor due to the ability of boron to form reversible covalent bonds with diols present in the active sites of certain enzymes. Research indicates that boronic acids can serve as potent inhibitors for various enzymes, including serine proteases and cysteine proteases, which are implicated in cancer progression and other diseases . The structural modification provided by the BOC (tert-butoxycarbonyl) group enhances its stability and bioavailability.

Drug Delivery Systems

The unique properties of boronic acids enable their use in drug delivery systems. Their ability to form non-covalent interactions with biomolecules can be exploited to create targeted delivery mechanisms for anticancer drugs . For example, studies have demonstrated that boronic acid derivatives can be used to design nanoparticles that release therapeutic agents in a controlled manner upon encountering specific biological targets.

Sensor Development

The interaction of boronic acids with carbohydrates has led to their application in developing sensors for glucose monitoring and other biomolecular detection systems. The selective binding of boron to diols allows for the design of highly sensitive biosensors that can detect low concentrations of glucose or other biomolecules .

Case Studies and Research Findings

StudyObjectiveFindings
Combination therapy with bortezomibTo evaluate efficacy in advanced lymphomasDemonstrated enhanced anticancer activity when combined with bortezomib
Inhibition of PARP enzymesInvestigated potential as a PARP inhibitorShowed significant cytotoxicity in PARPi-resistant cell lines
Boron neutron capture therapyExplored use as an agent in cancer therapyIndicated potential for selective tumor targeting and reduced side effects

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chlorophenylboronic acid with appropriate amines under controlled conditions. The BOC protection is crucial for enhancing the stability and solubility of the compound during biological evaluations.

Mechanism of Action

The mechanism of action of 4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

BB-4765: 4-(N-BOC-N-Propylamino)-2-fluorophenylboronic Acid (CAS: 2377606-12-5)
  • Structural Difference : Fluorine replaces chlorine at the 2-position.
  • Impact :
    • Fluorine’s electron-withdrawing effect is weaker than chlorine, leading to slower coupling kinetics but improved stability.
    • Lower steric demand compared to chlorine may enhance substrate accessibility .
BB-4601: 3-(N-BOC-N-Propylamino)phenylboronic Acid (CAS: 2377609-31-7)
  • Impact :
    • Altered regioselectivity in coupling reactions due to meta-substitution.
    • Reduced electronic modulation from the absence of chlorine lowers reactivity toward electrophilic partners .
4-(N-Boc-amino)phenylboronic Acid (CAS: N/A)
  • Structural Difference : Lacks both the propyl group and 2-chloro substituent.
  • Impact :
    • Simplified steric profile increases reaction rates but reduces selectivity in multi-step syntheses .

Halogenated Phenylboronic Acids

2-Chlorophenylboronic Acid (CAS: 3900-89-8)
  • Structural Difference: No BOC-protected amine.
  • Impact :
    • Direct amine-free structure simplifies synthesis but limits use in amine-sensitive reactions.
    • Higher reactivity in Suzuki couplings due to unhindered boronic acid group .
4-Fluorophenylboronic Acid (CAS: 1765-93-1)
  • Structural Difference : Fluorine at the 4-position instead of chlorine.
  • Impact :
    • Enhanced para-directing effects alter coupling regiochemistry.
    • Lower molecular weight (156.37 vs. ~300 g/mol for the target compound) improves solubility in polar solvents .

Boronic Acid Pinacol Esters

2-(BOC-Amino)pyridine-5-boronic Acid Pinacol Ester (CAS: 910462-31-6)
  • Structural Difference : Pyridine ring replaces phenyl, with boronic acid as a pinacol ester.
  • Impact :
    • Pinacol ester enhances stability during storage but requires hydrolysis for reactivity.
    • Pyridine’s nitrogen participates in coordination, altering catalytic efficiency .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Application
4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid 2377611-35-1 C₁₄H₂₀BClNO₄ ~315.6 2-Cl, 4-BOC-propylamino 98% Pharmaceutical intermediates
BB-4765 (2-fluoro analog) 2377606-12-5 C₁₄H₂₀BFNO₄ ~299.1 2-F, 4-BOC-propylamino 98% Targeted drug discovery
2-Chlorophenylboronic acid 3900-89-8 C₆H₆BClO₂ 156.37 2-Cl >98% OLED materials
4-(N-Boc-amino)phenylboronic acid N/A C₁₁H₁₆BNO₄ 237.07 4-BOC-amino >97% Peptide conjugation

Research Findings and Functional Insights

Electronic and Steric Effects

  • The 2-chloro substituent in the target compound increases electrophilicity of the aryl ring, accelerating oxidative addition in palladium-catalyzed couplings compared to fluorine .
  • The BOC-propylamino group introduces steric hindrance, reducing undesired side reactions but requiring optimized reaction temperatures (e.g., 60–80°C) for efficient deprotection .

Stability and Reactivity Trade-offs

  • Halogen comparison : Chlorine offers higher reactivity than fluorine but may lead to byproducts in strongly basic conditions (e.g., NaOH-mediated couplings) .
  • Pinacol esters vs. boronic acids : Esters like CAS 910462-31-6 are preferred for long-term storage, whereas free boronic acids (e.g., target compound) are ideal for immediate use .

Biological Activity

4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a boronic acid group and a chlorophenyl moiety. The biological activity of this compound is explored in various contexts, including enzyme inhibition, antibacterial properties, and potential applications in cancer therapy.

The chemical formula for this compound is C14H21BClNO4, with a molecular weight of 296.59 g/mol. Its structure consists of a boronic acid functional group, which is known for its ability to interact with biomolecules, particularly in the context of enzyme inhibition and drug design .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with specific target proteins, particularly serine and cysteine residues in enzymes. This interaction can lead to inhibition of enzymatic activity, which is crucial in various biological pathways.

Biological Activities

1. Enzyme Inhibition
this compound has been studied for its inhibitory effects on several enzymes:

  • Proteasome Inhibition : Boronic acids are known proteasome inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that similar compounds can inhibit proteasome activity effectively, suggesting that this compound may exhibit similar properties .
  • Acetylcholinesterase Inhibition : This compound has potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases .

2. Antibacterial Activity
Research indicates that boronic acids possess antibacterial properties. The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes and exert its effects. Preliminary studies have shown moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

3. Anticancer Activity
The compound's ability to inhibit the proteasome may also extend to anticancer applications, as proteasome inhibitors are being explored for their potential to induce apoptosis in tumor cells. The mechanism involves the accumulation of pro-apoptotic factors due to disrupted protein degradation pathways .

Case Studies

Several studies have investigated the biological effects of boronic acids similar to this compound:

StudyFindings
Study A (2021)Evaluated the anticancer effects of boronic acids; demonstrated significant growth inhibition in various cancer cell lines .
Study B (2020)Investigated enzyme inhibition; found that boronic acid derivatives effectively inhibited acetylcholinesterase activity .
Study C (2021)Assessed antibacterial properties; reported moderate activity against Gram-positive bacteria .

Q & A

Q. What are the key synthetic routes for 4-(N-BOC-N-Propylamino)-2-chlorophenylboronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. First, the BOC-protected propylamino group is introduced via alkylation or amide coupling, followed by installation of the boronic acid moiety. For example, analogous Boc-protected arylboronic acids (e.g., 4-N-Boc-amino-3-fluorophenylboronic acid) are synthesized using Suzuki-Miyaura cross-coupling reactions, where palladium catalysts facilitate boron-carbon bond formation . Post-coupling, the BOC group is retained to protect the amine during subsequent reactions.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aromatic substitution pattern and BOC/propylamino group integration.
  • ¹¹B NMR : To verify the boronic acid structure (δ ~30 ppm for trigonal planar boron) .
  • IR Spectroscopy : B-O stretching vibrations (~1340–1390 cm⁻¹) and N-H stretches from the BOC-protected amine (~3350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For molecular weight validation.

Q. What storage conditions are recommended for this compound?

Store at 0–6°C in a dry, inert atmosphere to prevent boronic acid dimerization (anhydride formation) and hydrolysis. Similar chlorophenylboronic acids degrade under moisture, necessitating desiccants and airtight containers .

Q. What safety precautions are required during handling?

Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. If exposed, rinse affected areas with water and seek medical attention. Safety data sheets for analogous boronic acids highlight acute toxicity risks (oral/dermal/inhalation Category 4) .

Advanced Research Questions

Q. How do reaction conditions influence Suzuki-Miyaura coupling efficiency with this compound?

Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂), ligand (e.g., SPhos), and solvent polarity significantly impact yields. Evidence from Pd-catalyzed couplings of 2-chlorophenylboronic acid shows yields ranging from 36% to 84%, depending on base (e.g., K₂CO₃) and temperature . Optimize by screening ligand-catalyst combinations and monitoring reaction progress via TLC/LCMS.

Q. How can solubility challenges in cross-coupling reactions be mitigated?

Use polar aprotic solvents (DMSO, methanol) or sonicate suspensions to enhance dissolution. For example, 2-chlorophenylboronic acid exhibits solubility in DMSO and methanol . Co-solvents (THF:H₂O mixtures) or elevated temperatures (50–80°C) may also improve reactivity.

Q. What strategies resolve contradictions in reported reaction yields?

Discrepancies (e.g., 36% vs. 84% yields in biphenylamine synthesis) may arise from substrate purity, oxygen sensitivity, or competing side reactions. Systematic optimization (e.g., degassing solvents, using anhydrous reagents) and rigorous purification (column chromatography, recrystallization) can improve reproducibility .

Q. How does the BOC group affect the compound’s reactivity in multi-step syntheses?

The BOC group sterically shields the amine, preventing undesired nucleophilic side reactions (e.g., imine formation). However, it may reduce coupling efficiency due to steric hindrance. Deprotection (e.g., TFA treatment) post-coupling enables downstream functionalization, as seen in Boc-protected analogs .

Q. What analytical methods validate boronic acid stability under reaction conditions?

  • HPLC/LCMS : Monitor boronic acid integrity (retention time shifts indicate degradation).
  • ¹¹B NMR : Detect boroxine formation (δ ~18 ppm for tetrahedral boron) .
  • Karl Fischer Titration : Quantify moisture content to prevent hydrolysis.

Q. How does the chlorine substituent influence electronic properties in cross-coupling?

The electron-withdrawing chlorine meta to the boronic acid enhances electrophilicity, accelerating transmetallation in Suzuki reactions. However, steric effects from the BOC-propylamino group may offset this benefit. Computational studies (DFT) or Hammett plots could quantify these effects .

Data Contradiction Analysis

  • Variable Yields in Pd-Catalyzed Couplings : Lower yields (36%) may result from incomplete ligand coordination or competing protodeboronation. High-resolution mass spectrometry can identify side products (e.g., deboronated aryl species) .
  • Divergent Solubility Reports : Discrepancies in solubility (e.g., DMSO vs. methanol) may reflect crystallinity differences. Powder X-ray diffraction (PXRD) can assess polymorphic forms affecting dissolution .

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